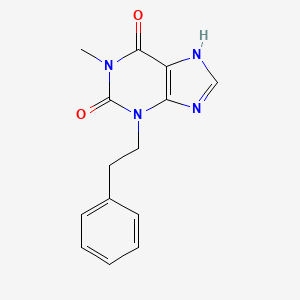
4,4'-(Carbonylbis(imino(1-hydroxynaphthalene-6,2-diyl-3-sulpho)azo))bis(benzoic) acid, ammoniumsodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Carbonylbis(imino(1-hydroxynaphthalene-6,2-diyl-3-sulpho)azo))bis(benzoic) acid, ammoniumsodium salt is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The reaction typically starts with the diazotization of 1-hydroxynaphthalene-6,2-diyl-3-sulpho, followed by coupling with benzoic acid derivatives under controlled pH conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, with careful control of reaction temperatures, pH, and reagent concentrations .
化学反応の分析
Types of Reactions
4,4’-(Carbonylbis(imino(1-hydroxynaphthalene-6,2-diyl-3-sulpho)azo))bis(benzoic) acid, ammoniumsodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction typically yields amines .
科学的研究の応用
4,4’-(Carbonylbis(imino(1-hydroxynaphthalene-6,2-diyl-3-sulpho)azo))bis(benzoic) acid, ammoniumsodium salt is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies involving enzyme interactions and protein labeling.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4,4’-(Carbonylbis(imino(1-hydroxynaphthalene-6,2-diyl-3-sulpho)azo))bis(benzoic) acid, ammoniumsodium salt involves its ability to interact with various molecular targets. The compound’s sulpho groups and azo bonds allow it to form stable complexes with proteins and other biomolecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as enzyme inhibition or protein labeling.
類似化合物との比較
Similar Compounds
- 4,4’-(Carbonylbis(imino(1-hydroxynaphthalene-6,2-diyl-3-sulpho)azo))bis(benzoic) acid, sodium salt
- 4,4’-(Carbonylbis(imino(1-hydroxynaphthalene-6,2-diyl-3-sulpho)azo))bis(benzoic) acid, potassium salt
Uniqueness
Compared to similar compounds, 4,4’-(Carbonylbis(imino(1-hydroxynaphthalene-6,2-diyl-3-sulpho)azo))bis(benzoic) acid, ammoniumsodium salt offers unique properties such as enhanced solubility and stability in aqueous solutions. These characteristics make it particularly valuable in applications requiring high solubility and stability.
特性
CAS番号 |
83232-35-3 |
|---|---|
分子式 |
C35H28N7NaO13S2+2 |
分子量 |
841.8 g/mol |
IUPAC名 |
azanium;sodium;4-[[6-[[6-[(4-carboxyphenyl)diazenyl]-5-hydroxy-7-sulfonaphthalen-2-yl]carbamoylamino]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C35H24N6O13S2.H3N.Na/c42-31-25-11-9-23(13-19(25)15-27(55(49,50)51)29(31)40-38-21-5-1-17(2-6-21)33(44)45)36-35(48)37-24-10-12-26-20(14-24)16-28(56(52,53)54)30(32(26)43)41-39-22-7-3-18(4-8-22)34(46)47;;/h1-16,42-43H,(H,44,45)(H,46,47)(H2,36,37,48)(H,49,50,51)(H,52,53,54);1H3;/q;;+1/p+1 |
InChIキー |
QMNPBWXVCWPRKK-UHFFFAOYSA-O |
正規SMILES |
C1=CC(=CC=C1C(=O)O)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)C(=O)O)S(=O)(=O)O)S(=O)(=O)O.[NH4+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate]](/img/structure/B12716685.png)












